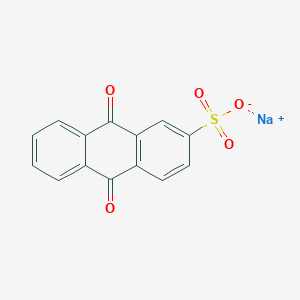
2-三甲基甲硅氧基苯甲醛
描述
2-Trimethylsilyloxybenzaldehyde is a chemical compound of interest in organic chemistry due to its potential as a synthetic intermediate. Its synthesis, molecular structure, reactivity, and properties are crucial for its application in various chemical reactions.
Synthesis Analysis
The synthesis of 2-Trimethylsilyloxybenzaldehyde and related compounds involves multiple steps, including the protection of hydroxyl groups, formylation, and the introduction of the trimethylsilyl (TMS) group. A notable method involves the reaction of 2-hydroxybenzaldehydes with reagents to introduce the TMS group, showcasing the versatility of these compounds in organic synthesis (Kokubo et al., 1999).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 2-Trimethylsilyloxybenzaldehyde, such as thiobenzaldehydes, has been determined through X-ray crystallography. These studies reveal the importance of molecular conformation and how it affects reactivity and stability (Takeda et al., 1997).
Chemical Reactions and Properties
2-Trimethylsilyloxybenzaldehyde participates in various chemical reactions, leveraging the reactivity of both the aldehyde and the trimethylsilyloxy groups. For instance, the compound can undergo reactions with alkynes, alkenes, or allenes, facilitated by catalytic systems, to produce structurally diverse molecules (Kokubo et al., 1999).
科学研究应用
-
Organic Chemistry
- TMS derivatives are often used to protect reactive functional groups in organic synthesis . This allows chemists to perform reactions on other parts of the molecule without affecting the protected group.
- The TMS group is also used to increase the volatility of compounds, making them more suitable for analysis by gas chromatography or mass spectrometry .
-
Analytical Chemistry
-
Materials Science
-
Organic Synthesis
- TMS derivatives are often used as protecting groups in organic synthesis . They can protect reactive functional groups during reactions, allowing chemists to perform reactions on other parts of the molecule without affecting the protected group .
- TMS derivatives can also increase the volatility of compounds, making them more suitable for analysis by gas chromatography or mass spectrometry .
-
Analytical Chemistry
-
Materials Science
未来方向
While specific future directions for “2-Trimethylsilyloxybenzaldehyde” were not found in the search results, it’s worth noting that advancements in controlled drug delivery systems could potentially utilize various chemical compounds, including those similar to “2-Trimethylsilyloxybenzaldehyde”, for improved therapeutic efficacy .
属性
IUPAC Name |
2-trimethylsilyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)12-10-7-5-4-6-9(10)8-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQJTDJLZSIFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148247 | |
| Record name | o-((Trimethylsilyl)oxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trimethylsilyloxybenzaldehyde | |
CAS RN |
1078-31-5 | |
| Record name | 2-[(Trimethylsilyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-((Trimethylsilyl)oxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-((Trimethylsilyl)oxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[(trimethylsilyl)oxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)







